Superior Iron Absorption from Cereal Foods: NaFeEDTA vs. FeSO4 and Ferrous Fumarate
In adult human subjects, iron absorption from wheat-based foods fortified with NaFeEDTA was 1.9 to 3.9 times greater than when the same food vehicle was fortified with ferrous sulfate (FeSO4) [1]. The study specifically measured fractional iron absorption from radiolabeled test meals, including infant cereals and bread rolls made from high-extraction (high-phytate) wheat flour. The mean absorption from FeSO4-fortified bread rolls was only 1.0% in high-extraction flour, a stark contrast to the enhanced absorption observed with NaFeEDTA [1].
| Evidence Dimension | Fractional iron absorption in humans |
|---|---|
| Target Compound Data | Fractional absorption from NaFeEDTA was 1.9-3.9 times higher than FeSO4 baseline |
| Comparator Or Baseline | FeSO4 baseline absorption: 1.0% in high-extraction wheat bread rolls |
| Quantified Difference | 1.9- to 3.9-fold increase in fractional absorption |
| Conditions | Adult humans; test meals of wheat infant cereals and bread rolls; radiolabeled iron; high-phytate flour matrix |
Why This Matters
This demonstrates a quantifiable, substantial increase in bioavailable iron from a high-phytate food matrix, a common global staple, where FeSO4 performs poorly.
- [1] Hurrell RF, Reddy MB, Burri J, Cook JD. An evaluation of EDTA compounds for iron fortification of cereal-based foods. Br J Nutr. 2000 Dec;84(6):903-10. View Source
